1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine
CAS No.:
Cat. No.: VC17498270
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O |
|---|---|
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 1,1-dimethyl-3H-furo[3,4-c]pyridin-6-amine |
| Standard InChI | InChI=1S/C9H12N2O/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3,(H2,10,11) |
| Standard InChI Key | GPHZQFGGYJQSML-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC(=NC=C2CO1)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a furo[3,4-c]pyridine framework, where the furan ring (oxygen-containing five-membered heterocycle) is fused to a pyridine ring (nitrogen-containing six-membered heterocycle). Key substituents include:
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Two methyl groups at the 1-position of the furan ring, enhancing steric bulk and influencing electronic properties.
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An amino group (-NH₂) at the 6-position of the pyridine ring, providing a site for hydrogen bonding and nucleophilic interactions.
This arrangement creates a rigid, planar system with delocalized π-electrons across both rings, which may facilitate interactions with biological targets such as enzymes or DNA.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (2 from pyridine, 1 from furan) |
| Rotatable Bonds | 0 |
| Topological Polar Surface Area | 49.3 Ų |
The compound’s low rotatable bond count and moderate polarity suggest favorable bioavailability and membrane permeability, critical for drug candidates. The amino group’s basicity (predicted pKa ~8.5) enables protonation under physiological conditions, potentially enhancing solubility.
Synthetic Methodologies
Cyclization of N-Homopropargylic β-Enaminones
The most efficient route to 1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-6-amine derivatives involves iodine- or N-iodosuccinimide (NIS)-mediated cyclization of N-homopropargylic β-enaminones .
Reaction Conditions and Mechanism
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Reagents: Excess molecular iodine (4.0 equiv.) or NIS with cesium carbonate (2.5 equiv.).
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Solvent: Acetonitrile under reflux (82°C).
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Mechanism:
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Iodonium Ion Formation: Iodine reacts with the β-enaminone to generate an iodonium intermediate.
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Nucleophilic Attack: The alkyne moiety attacks the electrophilic iodonium center, forming a vinyl cation.
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Cyclization: Intramolecular trapping by the ketone oxygen yields a tetrahydrofuropyridine intermediate.
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Aromatization: Base-mediated dehydrohalogenation eliminates HI, producing the dihydrofuropyridine core .
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Yield Optimization
| Entry | Substrate | Reagent | Yield (%) |
|---|---|---|---|
| 1 | 9a (R = Ph) | I₂ | 30 |
| 2 | 9g (R = 4-MeOPh) | NIS | 50 |
| 3 | 9k (R = 3-Thienyl) | I₂ | 55 |
Yields vary with substituents; electron-donating groups (e.g., 4-MeOPh) improve reactivity, while steric hindrance reduces efficiency .
Challenges and Alternatives
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Low Yields: Competing pathways often produce byproducts like 3,4-diaryloylpyridines (up to 29% yield) .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) marginally improve yields but complicate purification.
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Alternative Reagents: NIS offers comparable efficiency to iodine but with fewer side reactions.
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Furo[2,3-d]pyrimidine | EGFR Kinase | 12 |
| Pyrido[3,4-b]indole | 5-HT₃ Receptor | 8 |
| This Compound | Hypothetical | – |
The lack of empirical data underscores the need for target identification studies.
Research Gaps and Future Directions
Priority Areas
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Mechanistic Studies: Elucidate binding affinities for kinases, phosphodiesterases, or inflammatory mediators.
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Derivatization: Introduce fluorinated or chiral groups to enhance selectivity and metabolic stability.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
Synthetic Improvements
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Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral auxiliaries or organocatalysts.
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Flow Chemistry: Enhance reaction control and scalability.
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